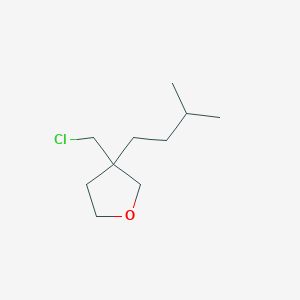
3-(Chloromethyl)-3-isopentyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-isopentyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a chloromethyl group and an isopentyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-isopentyltetrahydrofuran typically involves the chloromethylation of 3-isopentyltetrahydrofuran. One common method is the reaction of 3-isopentyltetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-isopentyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-isopentyltetrahydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-isopentyltetrahydrofuran involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of compounds with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic properties.
Chloromethyl methyl ether: Used as a chloromethylating agent in organic synthesis.
Uniqueness
3-(Chloromethyl)-3-isopentyltetrahydrofuran is unique due to its tetrahydrofuran ring structure combined with the chloromethyl and isopentyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other chloromethyl compounds .
Biological Activity
3-(Chloromethyl)-3-isopentyltetrahydrofuran is an organic compound with a unique structure that includes a chloromethyl group and an isopentyl group attached to a tetrahydrofuran ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
- Molecular Formula : C10H19ClO
- Molecular Weight : 190.71 g/mol
- IUPAC Name : 3-(chloromethyl)-3-(3-methylbutyl)oxolane
- Canonical SMILES : CC(C)CCC1(CCOC1)CCl
The biological activity of this compound is primarily attributed to its chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify the structure and function of proteins and other biomolecules, potentially leading to therapeutic effects or toxicity depending on the context of its use.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chloromethyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, assays conducted on human cancer cell lines suggest that this compound may induce apoptosis through the activation of caspases, which are crucial for programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its molecular structure. The presence of the isopentyl group appears to enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects | Showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Investigate antimicrobial activity | Demonstrated effective inhibition of Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. |
| Study 3 | Assess mechanism of action | Identified caspase activation as a pathway for inducing apoptosis in treated cells. |
Applications in Research and Industry
The compound has potential applications in:
- Drug Development : As a building block for synthesizing new therapeutic agents targeting various diseases.
- Organic Synthesis : Used as an intermediate in the preparation of more complex organic molecules.
- Agricultural Chemistry : Investigated for potential use as an agrochemical due to its antimicrobial properties.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)3-4-10(7-11)5-6-12-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
JIJZMWNSGFVVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















